Cas no 161887-05-4 (3-(1H-Imidazol-2-yl)aniline)
3-(1H-Imidazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-Imidazol-2-yl)aniline
- 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE
- 3-(2-Imidazolyl)aniline
- 3-(1H-Imidazol-2-yl)-anilin
- 3-(1H-imidazol-2-yl)-aniline
- 3-(1H-imidazol-2-yl)-benzenamine
- 3-(1H-Imidazol-2-yl)phenylamine
- AC1Q51FI
- CTK4D1002
- Oprea1_056456
- SureCN4707392
- AKOS BB-8922
- MFCD00632053
- CS-0284148
- SY251799
- EN300-58718
- 161887-05-4
- 5-amino-phenylimidazole
- SCHEMBL4707392
- DTXSID80629753
- A912221
- Benzenamine, 3-(1H-imidazol-2-yl)-
- AKOS004117817
- ICYYPKINHSREND-UHFFFAOYSA-N
- DB-064422
- G78226
-
- MDL: MFCD00632053
- Inchi: 1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12)
- InChI Key: ICYYPKINHSREND-UHFFFAOYSA-N
- SMILES: N1C=CN=C1C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 159.08000
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 2.24010
3-(1H-Imidazol-2-yl)aniline Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Imidazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507243-1g |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95% | 1g |
$218 | 2023-01-02 | |
| Chemenu | CM507243-5g |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95% | 5g |
$647 | 2023-01-02 | |
| eNovation Chemicals LLC | D779563-5g |
3-(2-Imidazolyl)aniline |
161887-05-4 | 95% | 5g |
$980 | 2025-02-20 | |
| Ambeed | A464355-250mg |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95% | 250mg |
$39.0 | 2024-04-23 | |
| Ambeed | A464355-1g |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95% | 1g |
$103.0 | 2024-04-23 | |
| Ambeed | A464355-5g |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95% | 5g |
$358.0 | 2024-04-23 | |
| A2B Chem LLC | AA87889-100mg |
3-(1H-Imidazol-2-yl)aniline |
161887-05-4 | 95%+ | 100mg |
$80.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D779563-5g |
3-(2-Imidazolyl)aniline |
161887-05-4 | 95% | 5g |
$980 | 2024-07-20 | |
| Enamine | EN300-58718-0.05g |
3-(1H-imidazol-2-yl)aniline |
161887-05-4 | 0.05g |
$240.0 | 2023-02-09 | ||
| Enamine | EN300-58718-0.1g |
3-(1H-imidazol-2-yl)aniline |
161887-05-4 | 0.1g |
$252.0 | 2023-02-09 |
3-(1H-Imidazol-2-yl)aniline Suppliers
3-(1H-Imidazol-2-yl)aniline Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-(1H-Imidazol-2-yl)aniline
Professional Introduction to 3-(1H-Imidazol-2-yl)aniline (CAS No. 161887-05-4)
3-(1H-Imidazol-2-yl)aniline, with the chemical formula C₇H₈N₄, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered considerable attention due to its versatile applications in drug design and development. The compound's unique structural features, comprising an imidazole ring fused with an aniline moiety, make it a valuable scaffold for synthesizing bioactive molecules. In recent years, researchers have explored its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory treatments.
Theimidazole moiety in 3-(1H-Imidazol-2-yl)aniline is known for its ability to interact with biological targets such as enzymes and receptors. This property has been leveraged in the design of small-molecule inhibitors that modulate critical cellular processes. For instance, studies have demonstrated the compound's efficacy in inhibiting kinases, which are often overexpressed in cancer cells. Theaniline part of the molecule contributes to its solubility and bioavailability, enhancing its pharmacokinetic profile. These combined attributes make 3-(1H-Imidazol-2-yl)aniline a promising candidate for further medicinal chemistry investigations.
Recent advancements in computational chemistry have facilitated the rapid screening of 3-(1H-Imidazol-2-yl)aniline derivatives for their binding affinity to specific biological targets. Molecular docking simulations have revealed that this compound can effectively disrupt the function of several pathogenic enzymes involved in diseases like cancer and infectious disorders. Moreover, the structural flexibility of the imidazole-aniline core allows for modifications that can optimize its pharmacological properties. Such modifications include the introduction of functional groups that enhance binding interactions or improve metabolic stability.
In clinical research, 3-(1H-Imidazol-2-yl)aniline has been investigated as a potential therapeutic agent for various conditions. Preliminary studies suggest that it may exhibitanticanceractivity by inhibiting key signaling pathways that drive tumor growth. Additionally, its antimicrobial properties have been explored in the context of developing novel antibiotics to combat resistant bacterial strains. The compound's ability to interact with bacterial enzymes has shown promise in preclinical trials, indicating its potential as adrug candidate. These findings underscore the importance of continued research into this versatile molecule.
The synthesis of 3-(1H-Imidazol-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the compound meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the imidazole-aniline core. These methods not only enhance efficiency but also minimize byproduct formation, making the synthesis more sustainable and scalable.
The pharmacological profile of 3-(1H-Imidazol-2-yl)aniline is further enriched by its ability to undergo bioconjugation with other therapeutic agents. This approach has led to the development of hybrid molecules that combine multiple pharmacological effects, potentially improving treatment outcomes. For example, linking this compound to nucleoside analogs has shown promise in antiviral therapies. Such innovations highlight theversatilityof 3-(1H-Imidazol-2-yl)aniline as a building block for novel drug formulations.
Ongoing research continues to uncover new applications for 3-(1H-Imidazol-2-yl)aniline in therapeutic contexts. Investigational studies are exploring its role in neurodegenerative diseases, where its ability to cross the blood-brain barrier may be exploited for targeted treatments. Additionally, its potential as anantioxidanthas been recognized due to its ability to scavenge reactive oxygen species. These diverse applications underscore the compound's broadpharmacological significance. As research progresses, it is expected that additional therapeutic uses will be identified.
The safety and efficacy of 3-(1H-Imidazol-2-yl)aniline are subjects of rigorous evaluation in preclinical and clinical studies. Toxicology assessments have been conducted to determine its acceptable exposure levels and potential side effects. These studies have generally shown that the compound is well-tolerated at therapeutic doses, although further investigations are needed to fully characterize its safety profile. Regulatory agencies closely monitor such developments to ensure that new drugs meet stringent quality and safety standards before being approved for clinical use.
In conclusion, 3-(1H-Imidazol-2-y lanilin e (CAS No. 161887054) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it valuable for drug design across multiple therapeutic areas. Advances in synthetic chemistry and computational biology continue to enhance our understanding of its properties and applications. As research progresses, this compound is likely to play an increasingly important role in developing innovative treatments for human diseases.
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